molecular formula C12H13F3N2 B12542466 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile CAS No. 821777-80-4

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile

Cat. No.: B12542466
CAS No.: 821777-80-4
M. Wt: 242.24 g/mol
InChI Key: PWUVHGJXVZNBHT-QMMMGPOBSA-N
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Description

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-amino benzotrifluoride, which is dissolved in a solvent and reacted with ethyl formate in the presence of a catalyst to form 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate and acetic acid in toluene under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the case of its use in anti-cancer drugs, it acts as an androgen receptor antagonist, inhibiting the action of androgens and thereby slowing the growth of cancer cells. The trifluoromethyl group enhances its binding affinity and specificity for the target receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is unique due to its specific stereochemistry and the presence of both trifluoromethyl and benzonitrile groups. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

821777-80-4

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

4-[[(2S)-butan-2-yl]amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1

InChI Key

PWUVHGJXVZNBHT-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)NC1=CC(=C(C=C1)C#N)C(F)(F)F

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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